
2,3,5-トリクロロピリジン
概要
説明
2,3,5-Trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N. It is a pale yellow solid that is used as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals . The compound is known for its reactivity and versatility in organic synthesis.
科学的研究の応用
2,3,5-Trichloropyridine has a wide range of applications in scientific research, including:
作用機序
Target of Action
2,3,5-Trichloropyridine is a biochemical reagent . .
Mode of Action
2,3,5-Trichloropyridine is reported to undergo a nucleophilic displacement reaction in an ionic liquid to afford the corresponding 2-aryloxylpropionate . This suggests that the compound may interact with its targets through nucleophilic displacement reactions.
Biochemical Pathways
It is known that 2,3,5-trichloropyridine can be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free suzuki reaction with arylboronic acids . This suggests that the compound may play a role in the Suzuki reaction pathway.
Result of Action
It is known that the compound can undergo nucleophilic displacement reactions , which could potentially lead to changes in the molecular structure of its targets.
Action Environment
It is known that the compound is a solid and slightly soluble in water , suggesting that its action may be influenced by factors such as temperature, pH, and the presence of solvents.
生化学分析
Biochemical Properties
It is known that 2,3,5-Trichloropyridine can undergo nucleophilic displacement reactions in ionic liquid to afford the corresponding 2-aryloxylpropionate . This suggests that it may interact with certain enzymes or proteins that facilitate these reactions, but specific interactions have not been reported.
Molecular Mechanism
It is known to undergo nucleophilic displacement reactions , suggesting it may interact with biomolecules in a way that facilitates these reactions. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trichloropyridine can be synthesized through several methods. One common method involves the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium . Another method involves the reaction of 2,3,5,6-tetrachloropyridine with hydrazine hydrate in methanol, followed by hydrodechlorination using a hydrogenation catalyst .
Industrial Production Methods
Industrial production of 2,3,5-trichloropyridine typically involves the chlorination of pyridine derivatives under controlled conditions. The process may include steps such as chlorination, hydrodechlorination, and crystallization to obtain the desired product with high purity and yield .
化学反応の分析
Types of Reactions
2,3,5-Trichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic displacement reactions, such as the reaction with arylboronic acids in the presence of palladium acetate to form 3,5-dichloro-2-arylpyridines.
Fluorination: It can be further fluorinated to synthesize 2,3-difluoro-5-chloropyridine, which is a key intermediate in the production of herbicides.
Common Reagents and Conditions
Common reagents used in the reactions of 2,3,5-trichloropyridine include:
Palladium Acetate: Used in Suzuki reactions with arylboronic acids.
Trifluoroacetic Anhydride: Used in oxidation reactions.
Hydrazine Hydrate: Used in the preparation of 2,3,5-trichloropyridine from tetrachloropyridine.
Major Products Formed
Major products formed from the reactions of 2,3,5-trichloropyridine include:
3,5-Dichloro-2-arylpyridines: Formed via Suzuki reactions.
2,3-Difluoro-5-chloropyridine: Formed via fluorination reactions.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of 2,3,5-trichloropyridine.
3,5-Dichloro-2-pyridone: A related compound formed under different reaction conditions.
2,4,5-Trichloropyrimidine: Another halogenated pyridine derivative with similar reactivity.
Uniqueness
2,3,5-Trichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
2,3,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIIAKAAMFCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166952 | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-70-0 | |
| Record name | 2,3,5-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRICHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 2,3,5-trichloropyridine?
A1: 2,3,5-Trichloropyridine can be synthesized from various starting materials, including:
- Pentachloropyridine: This method often utilizes zinc powder in an alkaline medium. [, ]
- 3,5-Dichloro-2-pyridone: This approach can involve phosgene in the presence of N,N-disubstituted formamide and an inert solvent. []
- Trichloroacetaldehyde and acrylonitrile: This synthesis utilizes a copper(I) chloride catalyst. [, ]
Q2: What is the molecular formula and weight of 2,3,5-trichloropyridine?
A2: The molecular formula of 2,3,5-trichloropyridine is C5H2Cl3N, and its molecular weight is 182.44 g/mol. []
Q3: What are some notable reactions 2,3,5-trichloropyridine can undergo?
A3: This compound serves as a versatile building block for various transformations, including:
- Nucleophilic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles, enabling the introduction of diverse functionalities. [, ]
- Fluorination: Reactions with potassium fluoride or cesium fluoride can replace chlorine atoms with fluorine, leading to fluorinated pyridine derivatives. [, , , ]
- Oxidation: 2,3,5-Trichloropyridine can be oxidized to its N-oxide using trichloroisocyanuric acid in acetonitrile. []
Q4: What is the crystal structure of 2,3,5-trichloropyridine?
A4: The 2,3,5-trichloropyridine molecule is essentially planar. The crystal structure reveals molecules stacked along the short a axis, forming a layer structure parallel to the (1̅02) plane. No π–π stacking interactions or hydrogen bonds are observed. []
Q5: What are the main applications of 2,3,5-trichloropyridine?
A5: 2,3,5-Trichloropyridine is primarily used as a key intermediate in the synthesis of:
- Herbicides: It serves as a precursor to α-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal activity. [, , , ]
- Insecticides: This compound is utilized in the multi-step synthesis of novel insecticides like tetrachlorantraniliprole. []
- Dyes, Medicines, and Agricultural Chemicals: It acts as an intermediate for various 3,5-dichloropyridyl-2-oxy derivatives used in these industries. []
Q6: Can 2,3,5-trichloropyridine be used in Suzuki reactions?
A6: Yes, 2,3,5-trichloropyridine can undergo palladium-catalyzed Suzuki reactions with arylboronic acids. This reaction selectively targets the chlorine atom at the 2-position, affording 3,5-dichloro-2-arylpyridines. This method offers a highly efficient approach to diversely substituted pyridine derivatives. []
Q7: Are there alternative synthesis methods for compounds traditionally derived from 2,3,5-trichloropyridine?
A7: Research is ongoing to explore alternative synthetic routes and starting materials to produce compounds traditionally derived from 2,3,5-trichloropyridine. This is driven by the need for more sustainable and environmentally friendly processes. []
Q8: What is known about the environmental impact of 2,3,5-trichloropyridine?
A8: While specific studies on 2,3,5-trichloropyridine's environmental impact are limited, it's crucial to consider its potential for bioaccumulation and toxicity. Research on its degradation pathways and ecotoxicological effects is essential. []
Q9: Are there any safety concerns associated with handling 2,3,5-trichloropyridine?
A9: As a halogenated pyridine, 2,3,5-trichloropyridine warrants careful handling. It's advisable to wear appropriate personal protective equipment and follow established safety protocols when working with this compound. []
Q10: What are some future research directions related to 2,3,5-trichloropyridine?
A10: * Sustainable Synthesis: Developing greener and more efficient synthetic methods with reduced environmental impact is crucial.* Applications in Material Science: Exploring the potential of 2,3,5-trichloropyridine and its derivatives in material science, particularly in the development of new polymers, is a promising area.* Medicinal Chemistry Applications: Investigating the potential of functionalized 2,3,5-trichloropyridine derivatives in medicinal chemistry, specifically targeting novel therapeutic targets, is of significant interest. [] * Computational Studies: Utilizing computational chemistry and modeling techniques to predict the properties and reactivity of new 2,3,5-trichloropyridine derivatives can guide experimental design and accelerate the discovery of novel applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

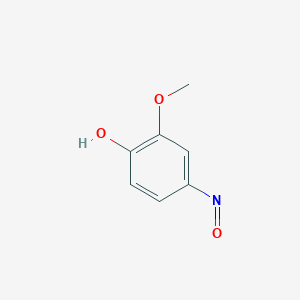

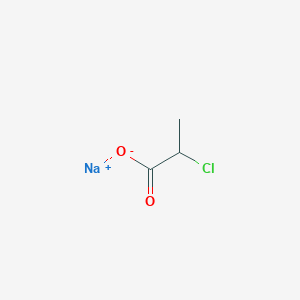

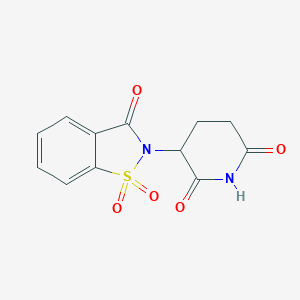
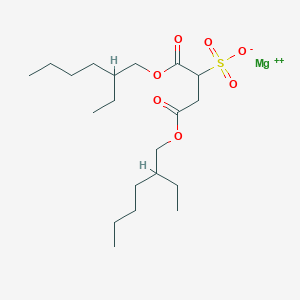
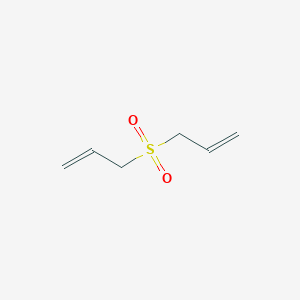


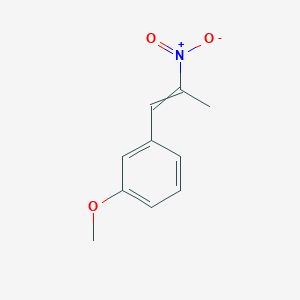
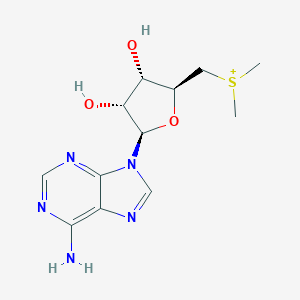
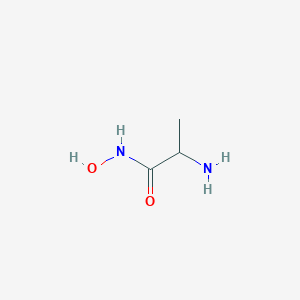
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
